REACTION_CXSMILES
|
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([NH:22][C:23]2[CH:31]=[CH:30][C:29]([N+:32]([O-:34])=[O:33])=[CH:28][C:24]=2[C:25]([OH:27])=O)=[CH:18][CH:17]=1.N>P(=O)(O)(O)O>[NH2:15][C:16]1[CH:17]=[CH:18][C:19]2[NH:22][C:23]3[C:24](=[CH:28][C:29]([N+:32]([O-:34])=[O:33])=[CH:30][CH:31]=3)[C:25](=[O:27])[C:20]=2[CH:21]=1
|
Name
|
Polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
107.76 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)NC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
ice water
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
P(O)(O)(O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by slowly adding
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated on a steam bath
|
Type
|
STIRRING
|
Details
|
with stirring until a clear viscous liquid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
STIRRING
|
Details
|
with stirring over the course of 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
Heating on the steam bath
|
Type
|
STIRRING
|
Details
|
the mixture being stirred occasionally
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The mixture was adjusted to pH 8.0 by the addition of 0.88 s
|
Duration
|
0.88 s
|
Type
|
CUSTOM
|
Details
|
the crude product collected on a glass sinter
|
Type
|
WASH
|
Details
|
It was washed with dilute ammonia (1% 0.88 s.g. aqueous ammonia in water, 250 mL)
|
Duration
|
0.88 s
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product, 11, was dried over P2O5 under vacuum
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=2C(C3=CC(=CC=C3NC2C=C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97.04 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |